REACTION_CXSMILES
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Br[CH2:2][C:3](=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[NH2:10][C:11]1[S:12][C:13]2[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=2[N:15]=1>CN(C=O)C>[N:10]1[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])=[CH:2][N:15]2[C:14]3[CH:16]=[CH:17][CH:18]=[CH:19][C:13]=3[S:12][C:11]=12
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Name
|
|
Quantity
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9.8 g
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Type
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reactant
|
Smiles
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BrCC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
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NC=1SC2=C(N1)C=CC=C2
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After the addition
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Type
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TEMPERATURE
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Details
|
the reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 6 h
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Duration
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6 h
|
Type
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CUSTOM
|
Details
|
quenched with ice cold water
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Type
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FILTRATION
|
Details
|
the separated solid was filtered
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Type
|
WASH
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Details
|
It was washed well with water
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C(=CN2C1SC1=C2C=CC=C1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |